REACTION_CXSMILES
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C(O)(=O)C.CN(C)[CH:7]=[CH:8][CH:9]=O.[CH:12]([C:15]1[C:16]([NH2:21])=[N:17][NH:18][C:19]=1[NH2:20])([CH3:14])[CH3:13]>C(O)C>[CH:12]([C:15]1[C:16]([NH2:21])=[N:17][N:18]2[CH:9]=[CH:8][CH:7]=[N:20][C:19]=12)([CH3:14])[CH3:13]
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Name
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|
Quantity
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0.038 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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624 mg
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Type
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reactant
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Smiles
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CN(C=CC=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under vacuum to a dark oil
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography (silica gel eluted with hexanes-EtOAc 50:50-0:100)
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Name
|
|
Type
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product
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Smiles
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C(C)(C)C=1C(=NN2C1N=CC=C2)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |